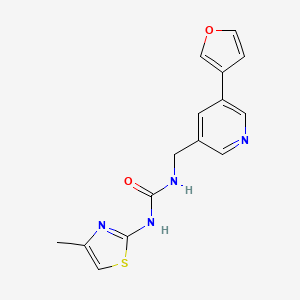

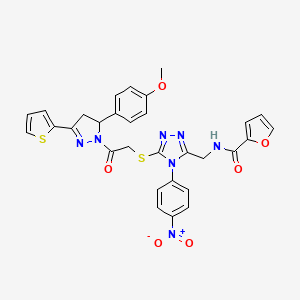

![molecular formula C28H44NOPS B2389075 2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline CAS No. 146065-32-9](/img/structure/B2389075.png)

2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported .Chemical Reactions Analysis

The reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported . This suggests that the compound could participate in similar reactions.Scientific Research Applications

Electrochemical Applications

The study by Speiser, Rieker, and Pons (1983) explores the electro-oxidation of anilines, including 2,4,6-tritert-butyl-aniline, showing that these compounds undergo a reversible one-electron transfer to form stable radical cations. This finding is significant for understanding the electrochemical properties of similar compounds, which could be relevant for applications in organic electronics or electrocatalysis (Speiser, Rieker, & Pons, 1983).

Catalysis in Organic Synthesis

Ozawa, Okamoto, Kawagishi, Yamamoto, Minami, and Yoshifuji (2002) describe the catalytic activity of (pi-allyl)palladium complexes bearing a phosphorus ligand, demonstrating their efficiency in the direct conversion of allylic alcohols. This research highlights the potential of using similar compounds in catalytic systems for organic synthesis, particularly in N-allylation of aniline and C-Allylation of active methylene compounds, offering high yields under mild conditions (Ozawa et al., 2002).

Material Science and Polymer Chemistry

Kharas, Gao, Clara, Curtis, Da Silva Bechara Soares, Dugan, Duncan, Gluzman, Gomez, Kawarski, and Kestin (2016) delve into the synthesis of novel electrophilic trisubstituted ethylenes, including methoxy ring-trisubstituted variants. Their work, which involves copolymerization with styrene, contributes to the development of new materials with potential applications in polymer chemistry and material science, suggesting a route for creating diverse polymeric structures with unique properties (Kharas et al., 2016).

properties

IUPAC Name |

2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NOPS/c1-18-14-19(2)25(20(3)15-18)31(32,30-13)29-24-22(27(7,8)9)16-21(26(4,5)6)17-23(24)28(10,11)12/h14-17H,1-13H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWFUVITBQVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44NOPS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

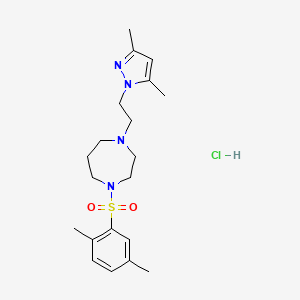

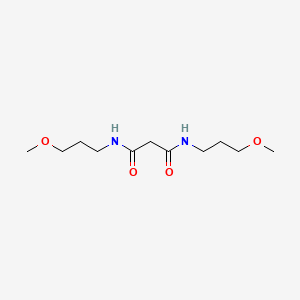

![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)

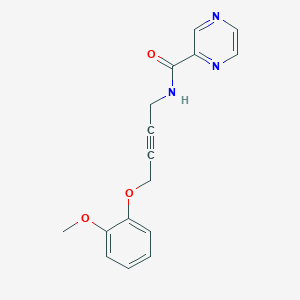

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)

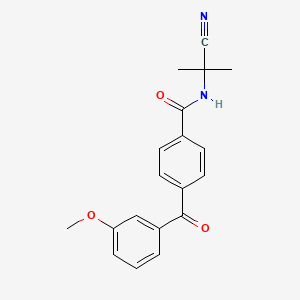

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)

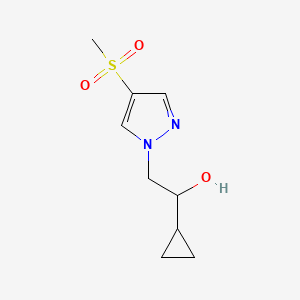

![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

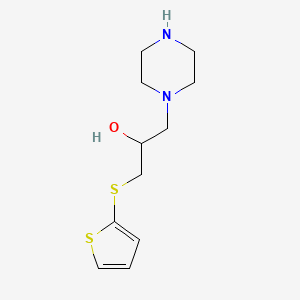

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)